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molecular formula C6H7ClN2OS B1588428 4-Chloro-6-methoxy-2-(methylthio)pyrimidine CAS No. 89466-42-2

4-Chloro-6-methoxy-2-(methylthio)pyrimidine

Cat. No. B1588428
M. Wt: 190.65 g/mol
InChI Key: FNYLFWGITLMOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06537948B1

Procedure details

3.86 g of 28% sodium methoxide methanol solution was added dropwise over 20 minutes to a solution of 3.9 g of 4,6-dichloro-2-methylthiopyrimidine in 20 ml of N,N-dimethylformamide at 0° C. Then the mixture was stirred at room temperature for 7 hours. 20 g of ice was added to the mixture, then white precipitate was collected by suction filtration, and the solid was washed with water. The solid was dissolved in ethyl acetate, washed with saturated saline, dried over anhydrous magnesium sulfate, and concentrated to obtain 3.18 g of 4-chloro-6-methoxy-2-methylthiopyrimidine.
Name
sodium methoxide methanol
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].C[O-].[Na+].[Cl:6][C:7]1[CH:12]=[C:11](Cl)[N:10]=[C:9]([S:14][CH3:15])[N:8]=1>CN(C)C=O>[Cl:6][C:7]1[CH:12]=[C:11]([O:2][CH3:1])[N:10]=[C:9]([S:14][CH3:15])[N:8]=1 |f:0.1.2|

Inputs

Step One
Name
sodium methoxide methanol
Quantity
3.86 g
Type
reactant
Smiles
CO.C[O-].[Na+]
Name
Quantity
3.9 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)SC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice
Quantity
20 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture was stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
white precipitate was collected by suction filtration
WASH
Type
WASH
Details
the solid was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)OC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 3.18 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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